8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. This heterocyclic compound features a fused imidazole and purine structure, characterized by a benzyl group and dimethyl substitutions. It is notable for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications.
8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is classified as an imidazopurine derivative. This classification places it within a broader category of compounds known for their diverse biological activities, including enzyme inhibition and potential anticancer properties.
The synthesis of 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves cyclization reactions of amido-nitriles under mild conditions. A common synthetic route includes:
Industrial production may utilize multicomponent protocols that enhance yield and efficiency while employing catalysts such as erbium triflate to facilitate reactions .
The molecular structure of 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented using its InChI string:
This structure reveals the presence of multiple functional groups that contribute to its chemical behavior and biological activity.
The compound's molecular weight is approximately 297.33 g/mol. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets.
8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions:
The following reagents are commonly used in reactions involving this compound:
The mechanism of action for 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione primarily involves its ability to inhibit specific enzymes by binding to their active sites. This binding disrupts normal enzymatic activity and can lead to inhibition of DNA synthesis or interference with cellular signaling pathways. Research indicates that this compound may act on targets relevant to cancer therapy and infectious disease treatment .
The physical properties of 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
Key chemical properties include:
8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology and holds promise for future research endeavors aimed at drug discovery and development.
8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (a structural analog of IM-412) potently inhibits phosphorylation of Fibroblast Growth Factor Receptor 1 and Fibroblast Growth Factor Receptor 3 in triple-negative breast cancer cells. This blockade occurs at the receptor tyrosine kinase level, preventing downstream signal transduction. Molecular analyses reveal dose-dependent attenuation of Fibroblast Growth Factor Receptor 1/Fibroblast Growth Factor Receptor 3 autophosphorylation, which is critical for receptor dimerization and activation. This specific inhibition disrupts Fibroblast Growth Factor Receptor-mediated signaling cascades that drive malignant progression, particularly in cancers with aberrant Fibroblast Growth Factor Receptor signaling [1].
The compound exerts multi-targeted effects on key signaling nodes downstream of Fibroblast Growth Factor Receptor:
Table 1: Modulation of Downstream Signaling Proteins by 8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Signaling Protein | Phosphorylation Status | Functional Consequence |
---|---|---|
p38 Mitogen-Activated Protein Kinase | Reduced | Decreased cell migration |
Protein Kinase B (Akt) | Reduced | Impaired survival signaling |
c-Jun N-Terminal Kinase | Reduced | Attenuated stress response |
Smad2/3 | Reduced | Impaired transforming growth factor beta signaling |
This coordinated inhibition effectively impedes cancer cell migration and invasion by >70% at optimal concentrations in vitro, as demonstrated through Transwell invasion assays using MDA-MB-231 triple-negative breast cancer models [1].
The compound significantly downregulates protein expression of both Transforming Growth Factor Beta Receptor I and Transforming Growth Factor Beta Receptor II in mesenchymal-like cancer cells. Western blot analyses demonstrate reduced receptor levels following treatment, which correlates with diminished transforming growth factor beta responsiveness. This receptor attenuation occurs independently of transcriptional regulation, suggesting post-translational modification or enhanced receptor degradation as potential mechanisms. The dual receptor targeting prevents formation of the active Transforming Growth Factor Beta Receptor I-Transforming Growth Factor Beta Receptor II heteromeric complex, thereby blocking initiation of both canonical and non-canonical transforming growth factor beta pathways [1].
8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione simultaneously targets:
This dual blockade disrupts the positive feedback loop whereby non-canonical pathways enhance Smad signaling. Consequently, the compound prevents transforming growth factor beta-induced epithelial-to-mesenchymal transition more effectively than single-pathway inhibitors, as evidenced by >80% reduction in matrix invasion capability of treated triple-negative breast cancer cells [1].
The compound influences epigenetic regulation of master epithelial-to-mesenchymal transition transcription factors through:
Table 2: Epigenetic Regulation of Epithelial-to-Mesenchymal Transition Markers
Epigenetic Target | Effect | Functional Outcome |
---|---|---|
SNAIL/SLUG expression | Downregulated | Reduced repression of E-cadherin |
Vimentin promoter | Reduced activation | Decreased mesenchymal marker |
E-cadherin promoter | Histone H3K27me3 reduction | Re-expression of epithelial marker |
Histone deacetylase recruitment | Inhibited | Prevention of epithelial gene silencing |
Mechanistically, the compound interferes with the recruitment of histone methyltransferases (enhancer of zeste homolog 2, G9a) and histone deacetylases to epithelial gene promoters. This prevents deposition of repressive histone marks (histone H3 lysine 27 trimethylation, histone H3 lysine 9 dimethylation) on epithelial promoters like E-cadherin. Additionally, it reduces activating histone modifications (histone H3 lysine 9 acetylation, histone H3 lysine 4 acetylation) at transforming growth factor beta pathway genes. Through these epigenetic mechanisms, the compound reverses the mesenchymal phenotype, as confirmed by re-expression of E-cadherin and decreased vimentin in treated cells [1] [5].
The compound also indirectly modulates histone demethylase activity (JMJD3, PHF8) that regulates epithelial-to-mesenchymal transition genes. By normalizing the epigenetic landscape, 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione establishes a transcriptionally repressive state for mesenchymal genes while reactivating epithelial differentiation programs, thereby inhibiting the metastatic potential of carcinoma cells [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: